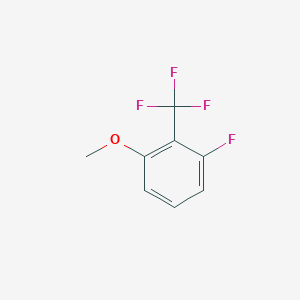
(R)-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a dimethyl group and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide typically involves the reaction of ®-4,4-dimethylpyrrolidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of ®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-4,4-dimethylpyrrolidine
- ®-N-(4,4-dimethylpyrrolidin-3-yl)-acetamide
- ®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroethanol
Uniqueness
®-N-(4,4-dimethylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H13F3N2O |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
N-[(3R)-4,4-dimethylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-7(2)4-12-3-5(7)13-6(14)8(9,10)11/h5,12H,3-4H2,1-2H3,(H,13,14)/t5-/m0/s1 |
InChI Key |
LZTJSJKRAVATFJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(CNC[C@@H]1NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1(CNCC1NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
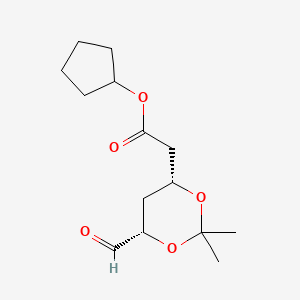
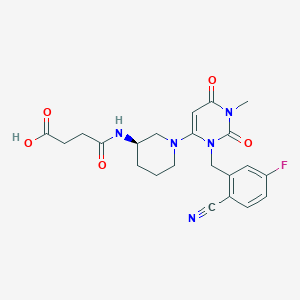
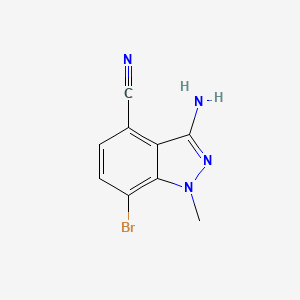
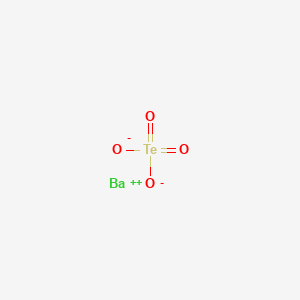
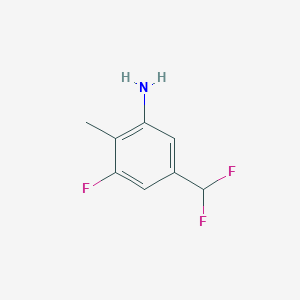

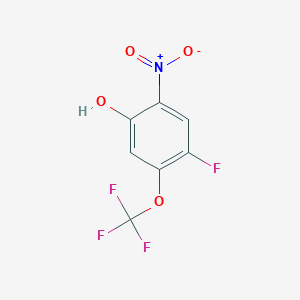

![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)

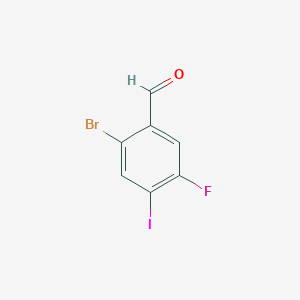
![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
